molecular formula C30H22N6O12S3 B12734093 5-((2-Amino-4-((4-(2-(4-nitro-2-sulphophenyl)vinyl)-3-sulphophenyl)azoxy)phenyl)azo)naphthalene-1-sulphonic acid CAS No. 85711-23-5

5-((2-Amino-4-((4-(2-(4-nitro-2-sulphophenyl)vinyl)-3-sulphophenyl)azoxy)phenyl)azo)naphthalene-1-sulphonic acid

Cat. No.: B12734093
CAS No.: 85711-23-5
M. Wt: 754.7 g/mol
InChI Key: VLGZNJUAWLMEST-QLWQTKLISA-N
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Description

5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce a range of colors. This compound is also known by its chemical name, trisodium 5-[[2-amino-4-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azoxy]phenyl]azo]naphthalene-1-sulphonate .

Preparation Methods

The synthesis of 5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid involves multiple steps. The process typically starts with the nitration of a suitable aromatic compound, followed by sulfonation to introduce the sulfonic acid groups. The azo coupling reaction is then carried out to form the azo bond, which is crucial for the compound’s color properties. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite .

Scientific Research Applications

5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong bonds with other molecules. The azo bond and sulfonic acid groups play a crucial role in its binding properties. In biological systems, it can interact with proteins and enzymes, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Similar compounds include other azo dyes such as:

  • Acid Orange 7
  • Direct Blue 1
  • Reactive Black 5

Compared to these compounds, 5-[[2-Amino-4-[[4-[2-(4-nitro-2-sulfophenyl)vinyl]-3-sulfophenyl]azoxy]phenyl]azo]naphthalene-1-sulfonic acid is unique due to its specific combination of functional groups, which provide distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .

Properties

CAS No.

85711-23-5

Molecular Formula

C30H22N6O12S3

Molecular Weight

754.7 g/mol

IUPAC Name

[3-amino-4-[(5-sulfonaphthalen-1-yl)diazenyl]phenyl]-[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]imino-oxidoazanium

InChI

InChI=1S/C30H22N6O12S3/c31-25-16-21(13-14-27(25)33-32-26-5-1-4-24-23(26)3-2-6-28(24)49(40,41)42)35(37)34-20-11-9-18(29(15-20)50(43,44)45)7-8-19-10-12-22(36(38)39)17-30(19)51(46,47)48/h1-17H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)/b8-7+,33-32?,35-34?

InChI Key

VLGZNJUAWLMEST-QLWQTKLISA-N

Isomeric SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N

Origin of Product

United States

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